molecular formula C25H20N2O6S B281325 Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate

Cat. No. B281325
M. Wt: 476.5 g/mol
InChI Key: CZWGKVFRCWQJNN-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of naphthalene sulfonamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the production of inflammatory cytokines and is also implicated in the development of cancer. By inhibiting this pathway, Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral activity against herpes simplex virus.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate in lab experiments include its potent anti-inflammatory and anti-cancer activity, as well as its anti-viral properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

Future research on Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate could focus on the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, studies could explore the potential of this compound as a lead compound for the development of new drugs with similar biological activities.

Synthesis Methods

The synthesis of Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate involves the reaction between 4-[(4-aminobenzoic acid)methyl] naphthalene-1-sulfonamide and methyl 4-formylbenzoate in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product.

Scientific Research Applications

Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells.

properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 4-[[(4Z)-4-(4-methoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate

InChI

InChI=1S/C25H20N2O6S/c1-32-18-11-13-19(14-12-18)34(30,31)27-22-15-23(24(28)21-6-4-3-5-20(21)22)26-17-9-7-16(8-10-17)25(29)33-2/h3-15,26H,1-2H3/b27-22-

InChI Key

CZWGKVFRCWQJNN-QYQHSDTDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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